molecular formula C10H16O2 B6316577 Ethyl 2-butylcycloprop-2-ene-1-carboxylate CAS No. 26347-08-0

Ethyl 2-butylcycloprop-2-ene-1-carboxylate

Cat. No.: B6316577
CAS No.: 26347-08-0
M. Wt: 168.23 g/mol
InChI Key: PKGWUJQDJAHNRP-UHFFFAOYSA-N
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Description

Ethyl 2-butylcycloprop-2-ene-1-carboxylate is an organic compound with a unique cyclopropene ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-butylcycloprop-2-ene-1-carboxylate can be synthesized through the reaction of cycloprop-2-ene carboxylic acids with ethyl iodide in the presence of a base such as lithium diisopropylamide (LDA). The reaction typically involves cooling the reaction mixture to low temperatures (around -78°C) to control the reactivity and ensure the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of reagents to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-butylcycloprop-2-ene-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The compound can undergo substitution reactions where the ethyl group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often involve nucleophiles like sodium methoxide (NaOMe) or other alkoxide bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Ethyl 2-butylcycloprop-2-ene-1-carboxylate has several applications in scientific research:

    Organic Synthesis: It serves as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Chemical Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and developing enzyme inhibitors.

    Material Science: It can be used in the synthesis of polymers and other materials with unique properties.

    Medicinal Chemistry: Researchers explore its potential as a precursor for bioactive compounds that could have therapeutic applications.

Mechanism of Action

The mechanism by which ethyl 2-butylcycloprop-2-ene-1-carboxylate exerts its effects involves the reactivity of the cyclopropene ring. The strained ring system is prone to undergo ring-opening reactions, which can lead to the formation of reactive intermediates such as carbenes. These intermediates can then participate in various chemical transformations, including insertion into C-H bonds or addition to multiple bonds .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2,3-diphenylcycloprop-2-ene-1-carboxylate: This compound has a similar cyclopropene ring structure but with phenyl groups instead of butyl groups.

    Cycloprop-2-ene carboxylic acid derivatives: These compounds share the cyclopropene ring and carboxylate functionality but differ in their substituents.

Uniqueness

Ethyl 2-butylcycloprop-2-ene-1-carboxylate is unique due to its specific combination of a butyl group and an ethyl ester, which imparts distinct reactivity and properties compared to other cyclopropene derivatives. This uniqueness makes it valuable in specific synthetic applications where these properties are advantageous.

Properties

IUPAC Name

ethyl 2-butylcycloprop-2-ene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-3-5-6-8-7-9(8)10(11)12-4-2/h7,9H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKGWUJQDJAHNRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC1C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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